N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(4-sulfamoylphenethyl)oxalamide
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Overview
Description
N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(4-sulfamoylphenethyl)oxalamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a morpholine moiety, and a sulfamoylphenethyl group
Preparation Methods
The synthesis of N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(4-sulfamoylphenethyl)oxalamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the furan-2-yl intermediate: This step involves the preparation of a furan-2-yl compound through various organic reactions such as cyclization or substitution reactions.
Introduction of the morpholinoethyl group: The furan-2-yl intermediate is then reacted with a morpholine derivative under suitable conditions to introduce the morpholinoethyl group.
Attachment of the sulfamoylphenethyl group: The final step involves the coupling of the morpholinoethyl intermediate with a sulfamoylphenethyl derivative, typically using coupling reagents and catalysts to form the desired oxalamide compound.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(4-sulfamoylphenethyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring and morpholine moiety can be susceptible to oxidation under certain conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the oxalamide linkage or other functional groups within the molecule, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the furan ring or the sulfamoylphenethyl group, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts and solvents to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(4-sulfamoylphenethyl)oxalamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as tuberculosis.
Biological Studies: Researchers investigate the compound’s effects on cellular processes and its potential as a tool for studying biochemical pathways.
Industrial Applications: The compound’s chemical reactivity makes it useful in various industrial processes, including the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(4-sulfamoylphenethyl)oxalamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(4-sulfamoylphenethyl)oxalamide can be compared with other similar compounds, such as:
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds share some structural similarities and are also studied for their potential therapeutic applications.
Other oxalamide derivatives:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O6S/c21-31(27,28)16-5-3-15(4-6-16)7-8-22-19(25)20(26)23-14-17(18-2-1-11-30-18)24-9-12-29-13-10-24/h1-6,11,17H,7-10,12-14H2,(H,22,25)(H,23,26)(H2,21,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUADVCVQZCBNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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